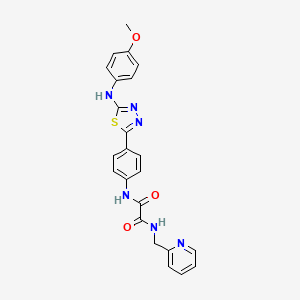

N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3S/c1-32-19-11-9-17(10-12-19)27-23-29-28-22(33-23)15-5-7-16(8-6-15)26-21(31)20(30)25-14-18-4-2-3-13-24-18/h2-13H,14H2,1H3,(H,25,30)(H,26,31)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWLIFKHHWXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. The structural complexity of this compound, characterized by the presence of a thiadiazole ring and methoxyphenyl group, plays a significant role in its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 482.6 g/mol. The compound features a complex arrangement that enhances its reactivity and potential bioactivity.

Biological Activity Overview

Thiadiazole derivatives are known for their broad spectrum of biological activities. This particular compound has demonstrated significant anticancer properties, with studies indicating its effectiveness against various cancer cell lines. Key findings include:

- Cytotoxicity : Research has shown that related thiadiazole compounds exhibit cytotoxic effects on lung, skin, ovarian, and colon cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through specific molecular interactions .

- Mechanism of Action : Interaction studies suggest that thiadiazole derivatives may bind to critical proteins involved in cell cycle regulation, such as tubulin and CDK9, leading to disrupted cellular processes essential for cancer cell survival .

Comparative Analysis with Other Thiadiazole Derivatives

To understand the unique properties of this compound, a comparison with other notable thiadiazole derivatives is presented in the table below:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Contains a phenyl group at position 5 | Lacks methoxy substitution |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Chlorine substituent instead of methoxy | Different electronic properties due to chlorine |

| N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Contains a nitro group at position 5 | Potentially higher reactivity due to nitro group |

The presence of the methoxy group in our compound enhances its solubility and bioavailability compared to others without such modifications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer types. The mechanism was attributed to the inhibition of anti-apoptotic proteins like Mcl-1 .

- Antimicrobial Properties : Thiadiazole derivatives have also shown promising antimicrobial activity against various pathogens. For instance, certain derivatives displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating a potential for developing new antimicrobial agents .

- Structure–Activity Relationship (SAR) : Research into the SAR of thiadiazole compounds has revealed that modifications at specific positions can significantly enhance their biological activity. The introduction of different substituents can lead to improved efficacy against targeted diseases .

Scientific Research Applications

Structural Characteristics

The compound can be characterized by its molecular formula and a molecular weight of 460.5 g/mol. The presence of the thiadiazole ring is crucial for its biological activities, as this structural feature is associated with a variety of pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives demonstrated minimal inhibitory concentrations (MIC) lower than standard antibiotics, suggesting potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide have been reported to exhibit cytostatic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antiparasitic Effects

Thiadiazole derivatives have also shown promise in treating parasitic infections. For example, some compounds have demonstrated efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The structural characteristics of thiadiazoles facilitate interactions with biological targets in parasites, leading to their potential use as antiparasitic agents .

Case Studies

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization processes to form the thiadiazole ring. Variations in substituents on the thiadiazole or phenyl rings can significantly influence biological activity and selectivity .

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis involves sequential steps:

- Thiadiazole ring formation : Cyclization of precursors (e.g., thiosemicarbazides) using POCl₃ under reflux (90°C for 3 hours) .

- Oxalamide coupling : Reaction of intermediates with pyridin-2-ylmethylamine under controlled pH and solvent polarity (e.g., DMF at 60°C) .

- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) to achieve >95% purity .

Q. How is the structural integrity of the compound confirmed?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups and regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. What analytical methods assess purity post-synthesis?

- HPLC-UV : Uses C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- LC-MS : Combines retention time and mass-to-charge ratio for dual confirmation .

Q. What functional group transformations are applicable?

- Oxalamide hydrolysis : Acidic conditions cleave the amide bond .

- Thiadiazole substitution : Nucleophilic attack at the sulfur or nitrogen sites using halogens or Grignard reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

Q. How to resolve discrepancies in biological activity data?

- Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity and cell-based assays for functional activity .

- Proteome Profiling : Rule out off-target effects via kinome-wide screening or thermal shift assays .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy on the phenyl ring) to test electronic effects .

- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .

Q. What computational methods predict pharmacokinetic properties?

- QSAR Models : Estimate logP and solubility via Molinspiration or SwissADME .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS .

Methodological Considerations

Q. How to validate target engagement in cellular assays?

- Competitive Binding : Use fluorescent probes (e.g., FITC-labeled analogs) to measure displacement in live cells .

- Knockdown/CRISPR : Silence putative targets and assess activity loss .

Q. What strategies mitigate metabolic instability?

- Prodrug Design : Introduce ester or carbamate groups to enhance bioavailability .

- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots .

Data Contradiction Analysis

Q. How to address inconsistent enzyme inhibition results?

- Buffer Optimization : Test varying pH and ionic strength to stabilize enzyme conformation .

- Allosteric Modulation : Check for non-competitive inhibition via Lineweaver-Burk plots .

Q. Why do cytotoxicity assays vary across cell lines?

- Phenotypic Profiling : Compare gene expression (RNA-seq) to identify resistance mechanisms .

- Membrane Permeability : Measure intracellular concentrations via LC-MS to rule out uptake differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.